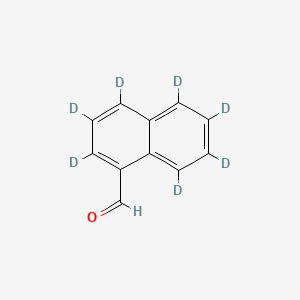

1-Naphthaldehyde-d7

Descripción

Propiedades

IUPAC Name |

2,3,4,5,6,7,8-heptadeuterionaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAINHDHICKHLX-GSNKEKJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])C=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662136 | |

| Record name | (~2~H_7_)Naphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190020-48-4 | |

| Record name | (~2~H_7_)Naphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Mechanism and Reaction Design

The NHC-catalyzed HDE method has emerged as a robust strategy for synthesizing C-1 deuterated aldehydes, including 1-naphthaldehyde-d7. This approach leverages the reversible formation of Breslow intermediates, enabling the replacement of the aldehyde proton with deuterium from D₂O. The reaction avoids competing pathways like benzoin condensation by optimizing catalyst loading and reaction time.

Key steps include:

-

Activation : The NHC catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) reacts with 1-naphthaldehyde to form a Breslow intermediate.

-

Deuterium Transfer : The intermediate undergoes proton abstraction by a base (e.g., DBU), followed by deuterium incorporation from D₂O.

-

Regeneration : The catalyst is released, enabling turnover and completion of the HDE cycle.

Experimental Protocol

A representative procedure involves:

Table 1: Performance of NHC-Catalyzed HDE for 1-Naphthaldehyde-d7

| Parameter | Value | Source |

|---|---|---|

| Deuterium Incorporation | >95% | |

| Yield | 85–90% | |

| Reaction Time | 24–48 hours | |

| Catalyst Loading | 10 mol% |

This method achieves high isotopic purity without requiring pre-functionalization, making it scalable and cost-effective.

Reduction of Deuterated Precursors

Synthesis via Deuterated Grignard Reagents

An alternative route involves reducing 1-naphthonitrile-d7 using deuterated reagents. For example:

Table 2: Reduction Efficiency with LiAlD₄

This method is limited by the availability of deuterated reducing agents and lower yields compared to HDE.

Direct Deuterium Incorporation via Acid-Catalyzed Exchange

Sulfuric Acid-D₂O System

Protonated aldehydes undergo rapid H/D exchange in strongly acidic deuterated media. For 1-naphthaldehyde-d7:

Table 3: Acid-Catalyzed Exchange Parameters

While effective, prolonged heating risks decomposition of the naphthalene backbone.

Comparative Analysis of Methods

Efficiency and Practicality

Análisis De Reacciones Químicas

Types of Reactions

1-Naphthaldehyde-d7 undergoes various chemical reactions, including:

Oxidation: 1-Naphthaldehyde-d7 can be oxidized to form 1-Naphthoic acid-d7 using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of 1-Naphthaldehyde-d7 with reducing agents like sodium borohydride or lithium aluminum hydride yields 1-Naphthalenemethanol-d7.

Substitution: Aromatic substitution reactions can occur, where the formyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 1-Naphthoic acid-d7

Reduction: 1-Naphthalenemethanol-d7

Substitution: Various substituted naphthaldehyde derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

1-Naphthaldehyde-d7 is widely used in scientific research due to its isotopic labeling. Some key applications include:

NMR Spectroscopy: The deuterium labeling allows for detailed structural analysis and dynamic studies of organic molecules.

Chemical Synthesis: Used as a starting material for the synthesis of deuterated compounds, which are valuable in mechanistic studies and drug development.

Biological Studies: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Material Science: Utilized in the synthesis of deuterated polymers and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-Naphthaldehyde-d7 in chemical reactions is similar to that of its non-deuterated counterpart. The presence of deuterium atoms can influence reaction kinetics and mechanisms due to the isotope effect. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures and dynamics.

Comparación Con Compuestos Similares

1-Naphthaldehyde-d7 can be compared with other deuterated and non-deuterated naphthaldehyde derivatives:

1-Naphthaldehyde: The non-deuterated form, commonly used in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.

2-Naphthaldehyde: An isomer with the formyl group at the second position, used in similar applications but with different reactivity and properties.

4-Hydroxy-1-naphthaldehyde: A derivative with a hydroxyl group, known for its use in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

The uniqueness of 1-Naphthaldehyde-d7 lies in its deuterium labeling, which makes it particularly valuable in NMR studies and other applications where isotopic effects are significant.

Actividad Biológica

1-Naphthaldehyde-d7 is a deuterated derivative of 1-naphthaldehyde, a compound known for its utility in organic synthesis and as a precursor in various chemical reactions. The introduction of deuterium enhances the compound's stability and allows for detailed tracking in biological studies. This article explores the biological activity of 1-Naphthaldehyde-d7, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

1-Naphthaldehyde-d7 has the molecular formula with a molecular weight of approximately 172.22 g/mol. The presence of deuterium (d7) indicates that seven hydrogen atoms have been replaced with deuterium, which affects its reactivity and interactions in biological systems.

Antimicrobial Properties

Research has indicated that naphthaldehyde derivatives exhibit significant antimicrobial activity. A study involving various naphthaldehyde derivatives, including 1-naphthaldehyde-d7, demonstrated their effectiveness against several bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, showing that 1-naphthaldehyde-d7 has comparable efficacy to other known antimicrobial agents.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| 1-Naphthaldehyde-d7 | 32 | 16 |

| 2-Hydroxynaphthalene | 64 | 32 |

| Tetracycline | 8 | 4 |

Antioxidant Activity

The antioxidant potential of naphthaldehyde derivatives has been evaluated using various assays, including the DPPH radical scavenging assay. Results indicated that 1-naphthaldehyde-d7 exhibits moderate antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems.

The biological activity of naphthaldehydes is often attributed to their ability to interact with cellular targets such as enzymes and receptors. For instance, studies suggest that these compounds can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial properties of various naphthaldehydes, researchers treated cultures of E. coli and S. aureus with different concentrations of 1-naphthaldehyde-d7. The results indicated a dose-dependent response, where higher concentrations led to increased inhibition of bacterial growth.

Case Study 2: Antioxidant Effects on Cellular Models

Another study investigated the effects of 1-naphthaldehyde-d7 on oxidative stress in human cell lines. Cells were exposed to oxidative agents before treatment with the compound. The findings revealed a significant reduction in markers of oxidative damage, suggesting a protective role for the compound.

Q & A

Q. How can researchers optimize the synthesis of 1-Naphthaldehyde-d7 to ensure high isotopic purity?

Methodological Answer: Deuterated compounds like 1-Naphthaldehyde-d7 require precise synthetic routes to minimize protium contamination. Use deuterated solvents (e.g., D₂O, CDCl₃) and reagents (e.g., NaBD₄ for reductions) to preserve isotopic integrity. Post-synthesis, validate purity via <sup>1</sup>H NMR to confirm deuterium incorporation (>99% D) and quantify residual protons. Mass spectrometry (MS) with high-resolution isotopic pattern analysis can further verify isotopic distribution .

Q. What characterization techniques are critical for confirming the structural identity of 1-Naphthaldehyde-d7?

Methodological Answer: Combine spectroscopic methods:

- FT-IR : Confirm aldehyde C=O stretching (~1700 cm⁻¹) and naphthalene ring vibrations.

- NMR : Use <sup>13</sup>C NMR to resolve deuterium-induced shifts in aromatic carbons.

- MS : Employ ESI-MS or GC-MS to detect molecular ion peaks (M⁺) and fragmentation patterns.

Cross-reference data with non-deuterated analogs to isolate isotopic effects .

Q. How should researchers design stability studies for 1-Naphthaldehyde-d7 under varying storage conditions?

Methodological Answer: Conduct accelerated degradation studies by exposing the compound to:

- Temperature extremes (e.g., 40°C, -20°C).

- Humidity (e.g., 75% RH).

- Light (UV-Vis irradiation).

Monitor deuterium loss via periodic <sup>1</sup>H NMR and quantify degradation products (e.g., oxidation to naphthoic acid-d7) using HPLC with deuterated solvent systems .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of 1-Naphthaldehyde-d7 influence its reactivity in organocatalytic reactions?

Methodological Answer: Design comparative kinetic studies using 1-Naphthaldehyde (protiated) and 1-Naphthaldehyde-d7 in model reactions (e.g., aldol condensations). Calculate KIE as . Use computational methods (DFT) to correlate experimental KIEs with transition-state deuterium stabilization. Note that secondary KIEs (>1.0) often dominate in aromatic systems due to hyperconjugation .

Q. What strategies resolve contradictions in reported deuterium-induced electronic effects in 1-Naphthaldehyde-d7?

Methodological Answer: Discrepancies in literature (e.g., conflicting Hammett substituent constants) may arise from solvent polarity or measurement techniques. Standardize experimental conditions:

Q. How can isotopic labeling in 1-Naphthaldehyde-d7 improve mechanistic understanding of photodegradation pathways?

Q. What analytical workflows are recommended for detecting trace impurities in 1-Naphthaldehyde-d7?

Methodological Answer: Combine orthogonal techniques:

- GC-MS : Screen volatile impurities (e.g., residual solvents).

- HPLC-DAD/HRMS : Detect non-volatile byproducts (e.g., oxidation products).

- ICP-MS : Quantify metal catalysts (e.g., Pd, Ni) from synthetic steps.

Validate methods using spiked samples with known impurity standards .

Methodological Best Practices

Q. How to ensure reproducibility in studies involving 1-Naphthaldehyde-d7?

- Documentation : Publish full synthetic protocols, including solvent batch details and purification steps (e.g., column chromatography gradients).

- Data Sharing : Deposit raw NMR/MS spectra in repositories like Zenodo.

- Control Experiments : Include protiated analogs in all assays to benchmark isotopic effects .

Q. How to address conflicting data on deuterium’s impact on 1-Naphthaldehyde-d7’s solubility?

Methodological Answer: Solubility discrepancies may stem from solvent deuteration levels. Use Karl Fischer titration to quantify H₂O in deuterated solvents. Compare solubility in rigorously dried vs. ambient solvents. Report data as across ≥3 independent trials .

Q. What statistical approaches are suitable for analyzing isotopic distribution data in 1-Naphthaldehyde-d7?

Methodological Answer: Apply multivariate analysis (e.g., PCA) to MS datasets to distinguish isotopic patterns from noise. Use Bayesian modeling to estimate deuterium distribution probabilities, especially in partially labeled samples. Validate models with synthetic data matching expected isotopic ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.